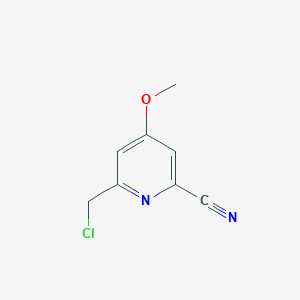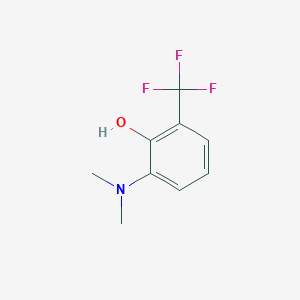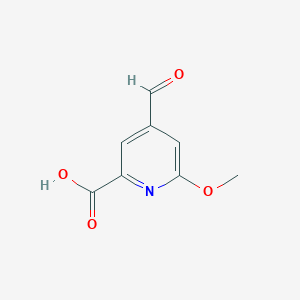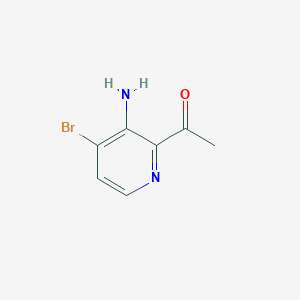![molecular formula C6H11NO3 B14846359 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-2-Acetylaminobutanoic Acid-d3 is a deuterated derivative of 2-acetylaminobutanoic acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can be used to trace and study various biochemical and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Acetylaminobutanoic Acid-d3 typically involves the acetylation of 2-aminobutanoic acid-d3. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Common reagents used in this process include acetic anhydride and a suitable base such as pyridine. The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of (+/-)-2-Acetylaminobutanoic Acid-d3 involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
(+/-)-2-Acetylaminobutanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary depending on the nucleophile used.
科学研究应用
(+/-)-2-Acetylaminobutanoic Acid-d3 is used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of (+/-)-2-Acetylaminobutanoic Acid-d3 involves its incorporation into biochemical pathways where it can replace hydrogen atoms with deuterium. This substitution can affect the rate of biochemical reactions due to the kinetic isotope effect. The molecular targets and pathways involved include various enzymes and metabolic pathways where hydrogen atoms play a critical role .
相似化合物的比较
Similar Compounds
2-Aminobutanoic Acid: A non-deuterated analog.
2-Acetylaminobutanoic Acid: The non-deuterated version of the compound.
2-Aminobutyric Acid: Another similar compound with slight structural differences
Uniqueness
The uniqueness of (+/-)-2-Acetylaminobutanoic Acid-d3 lies in the presence of deuterium atoms, which makes it particularly useful for tracing and studying biochemical and chemical processes. The deuterium atoms provide a distinct advantage in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to their different physical properties compared to hydrogen .
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i2D3 |
InChI 键 |
WZVZUKROCHDMDT-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)NC(CC)C(=O)O |
规范 SMILES |
CCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




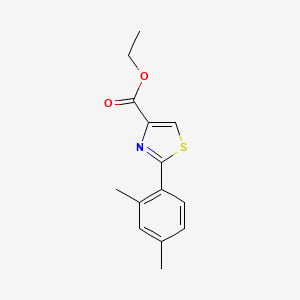


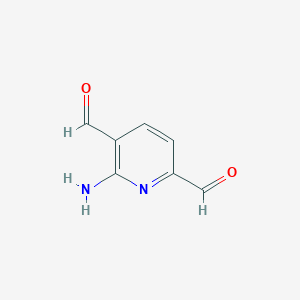
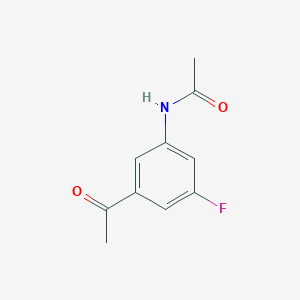
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

